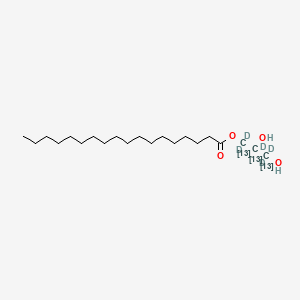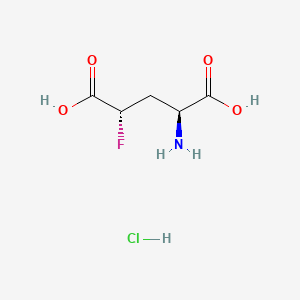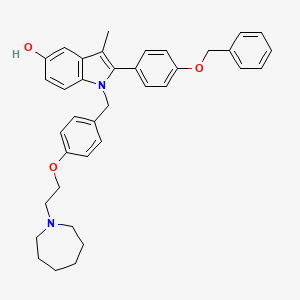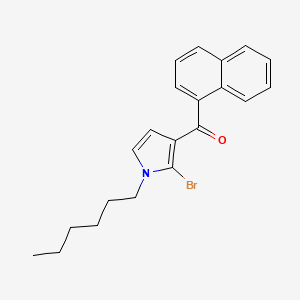
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable precursor with an amine.
Bromination: The pyrrole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Naphthoylation: The brominated pyrrole is then reacted with 1-naphthoyl chloride in the presence of a base to form the final product.
Análisis De Reacciones Químicas
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide for bromination, 1-naphthoyl chloride for naphthoylation, and various bases and solvents depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole has several applications in scientific research:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It may be used in the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is not well-documented. it is likely that the compound interacts with specific proteins or enzymes, altering their function or activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-3-(1-naphthoyl)pyrrole: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole: The chlorine atom in this compound may lead to different substitution reactions compared to the bromine atom in this compound.
1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole: The position of the naphthoyl group may affect the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H22BrNO |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
Clave InChI |
MSEDZAHNPZGMBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
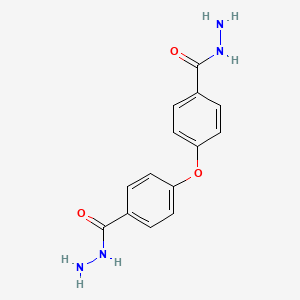
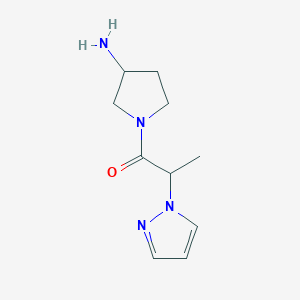
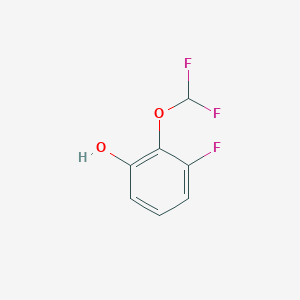


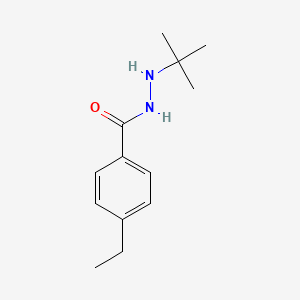
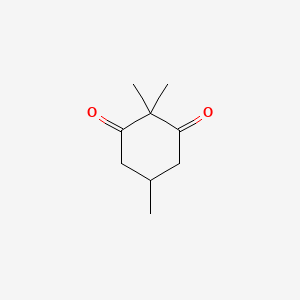
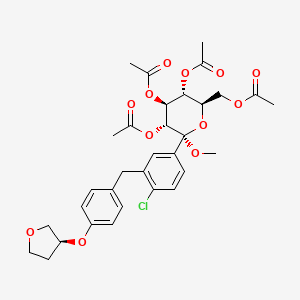
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
